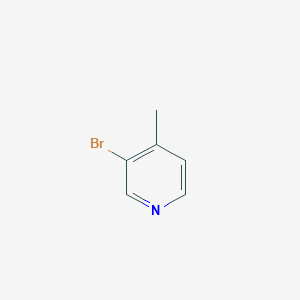

3-Brom-4-methylpyridin

Übersicht

Beschreibung

3-Bromo-4-methylpyridine (3-BMP) is a heterocyclic compound with an aromatic ring structure containing both nitrogen and bromine atoms. It is used in a variety of applications, including drug synthesis, analytical chemistry, and material science. 3-BMP is a valuable intermediate in the synthesis of various pharmaceuticals, such as anticonvulsants, antibiotics, and anti-inflammatory agents. It is also used as a reagent in the synthesis of other heterocyclic compounds and as a catalyst in organic reactions.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

“3-Brom-4-methylpyridin” wird als Baustein in der organischen Synthese verwendet . Es ist eine vielseitige Verbindung, die zur Herstellung einer Vielzahl anderer komplexer organischer Verbindungen verwendet werden kann.

Herstellung von Phosphodiesterase-Typ-4- (PDE4-) Inhibitoren

Diese Verbindung kann bei der Herstellung von substituierten 4-(2,2-Diphenylethyl)pyridin-N-oxiden verwendet werden, die potente Phosphodiesterase-Typ-4- (PDE4-) Inhibitoren sind . PDE4-Inhibitoren haben potenzielle therapeutische Anwendungen bei Erkrankungen wie Asthma, COPD und entzündlichen Erkrankungen.

Herstellung von Benzodiazepin-Stelle-Liganden

“this compound” kann auch bei der Herstellung von Benzodiazepin-Stelle-Liganden verwendet werden, die einen trizyklischen Pyridon-Molekülteil für menschliche GABA A-Rezeptoren tragen . Diese Liganden haben potenzielle Anwendungen bei der Behandlung verschiedener neurologischer und psychiatrischer Erkrankungen.

Herstellung eines neuen Isomers von Ascididemin

Es kann bei der Synthese eines neuen Isomers von Ascididemin verwendet werden , einem marinen Alkaloid mit potenziellen Antikrebs-Eigenschaften.

Herstellung von 3-Brompyridin-4-carbonitril

Diese Verbindung kann bei der Herstellung von 3-Brompyridin-4-carbonitril verwendet werden , das ein nützliches Zwischenprodukt in der organischen Synthese ist.

Laborchemikalien

“this compound” wird als Laborchemikalie in verschiedenen Forschungs- und Entwicklungsanwendungen verwendet .

Safety and Hazards

3-Bromo-4-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid that causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

3-Bromo-4-methylpyridine primarily targets the respiratory system . It is used as a building block in the preparation of various compounds, including substituted 4-(2,2-diphenylethyl)pyridine-N-oxides and benzodiazepine site ligands bearing tricyclic pyridone moiety for human GABA A receptor .

Mode of Action

It is known to be used in the synthesis of compounds that act aspotent phosphodiesterase type 4 (PDE4) inhibitors . These inhibitors block the action of PDE4, an enzyme involved in inflammatory responses. By inhibiting PDE4, these compounds can reduce inflammation.

Biochemical Pathways

3-Bromo-4-methylpyridine is involved in the synthesis of compounds that affect the p38α mitogen-activated protein kinase pathway . This pathway plays a crucial role in cellular responses to stress and inflammation. Inhibitors of this pathway, such as the ones synthesized using 3-Bromo-4-methylpyridine, can help in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Result of Action

The result of the action of 3-Bromo-4-methylpyridine depends on the specific compounds it is used to synthesize. For instance, when used in the synthesis of PDE4 inhibitors, it can lead to a reduction in inflammation . Similarly, when used in the synthesis of benzodiazepine site ligands, it can affect the functioning of the GABA A receptor .

Action Environment

The action, efficacy, and stability of 3-Bromo-4-methylpyridine can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . Moreover, it should be handled with care due to its potential to cause skin and eye irritation, and respiratory system toxicity .

Biochemische Analyse

Biochemical Properties

3-Bromo-4-methylpyridine plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various inhibitors and ligands. It interacts with enzymes such as phosphodiesterase type 4 (PDE4) and proteins like the human GABA A receptor. These interactions are crucial for the development of potent inhibitors and ligands that can modulate biochemical pathways .

Cellular Effects

The effects of 3-Bromo-4-methylpyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in the preparation of compounds that inhibit p38α mitogen-activated protein kinase, which is involved in the release of pro-inflammatory cytokines . This modulation can lead to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, 3-Bromo-4-methylpyridine exerts its effects through binding interactions with biomolecules. It acts as a building block for the synthesis of inhibitors that target specific enzymes and receptors. For example, it is used in the preparation of PDE4 inhibitors, which bind to the enzyme and inhibit its activity, leading to changes in cellular signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-4-methylpyridine can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under inert atmosphere and room temperature conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of 3-Bromo-4-methylpyridine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibition of specific enzymes or modulation of signaling pathways. At higher doses, it can cause toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

3-Bromo-4-methylpyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity. For instance, its interaction with PDE4 and other enzymes can affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 3-Bromo-4-methylpyridine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, as well as its potential side effects .

Subcellular Localization

The subcellular localization of 3-Bromo-4-methylpyridine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the right place and time within the cell .

Eigenschaften

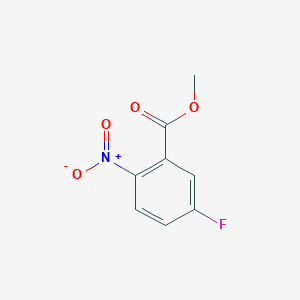

IUPAC Name |

3-bromo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQZOLXWFQQJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355828 | |

| Record name | 3-Bromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3430-22-6 | |

| Record name | 3-Bromo-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)

![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)